
Chaetomellic Acid A Disodium Salt
Overview
Description
Preparation Methods
Chaetomellic Acid A Disodium Salt can be synthesized through various methods. One common approach involves the reaction of chaetomellic acid with sodium hydroxide . Another practical route is based on the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane . This method includes:
- A one-pot preparation of the intermediate N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes starting from N-(3-hydroxypropyl)palmitamide.
- A two-step smooth transformation of the radical cyclization products into chaetomellic acid.
- Only one intermediate chromatographic purification step .
Chemical Reactions Analysis
Chaetomellic Acid A Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
Chaetomellic Acid A Disodium Salt exhibits several biological activities, making it a compound of interest in medicinal chemistry. Notably, it has shown:
- Antimicrobial Properties : Effective against various bacterial strains, potentially useful in developing new antibiotics.
- Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting applications in treating fungal infections.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation for cancer therapy .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Chelating Agent : Similar to other disodium salts, it may act as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly useful in treating heavy metal poisoning.
- Neuroprotective Effects : In vitro studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of this compound against Candida albicans. The compound was tested at various concentrations, showing significant inhibition of fungal growth at 0.15 mM. This suggests its potential as a therapeutic agent for fungal infections.
Case Study 2: Neuroprotection
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings indicate its potential use in developing treatments for neurodegenerative conditions, highlighting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of Chaetomellic Acid A Disodium Salt involves its role as an inhibitor of farnesyl-protein transferase . This enzyme is crucial in the post-translational modification of proteins, particularly in the addition of farnesyl groups to specific proteins. By inhibiting this enzyme, this compound can interfere with the proper functioning of these proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Chaetomellic Acid A Disodium Salt can be compared with other similar compounds, such as:
Chaetomellic Acid B: Another inhibitor of farnesyl-protein transferase, but with different structural properties.
Farnesyl Diphosphate: A natural substrate for farnesyl-protein transferase, which this compound resembles in its inhibitory action.
The uniqueness of this compound lies in its specific structure, which allows it to act as a reversible inhibitor of farnesyl-protein transferase without affecting other related enzymes .
Biological Activity
Chaetomellic Acid A Disodium Salt (CAS 161308-35-6) is a compound derived from the coelomycete Chaetomella acutiseta. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of farnesyl transferase (FTase), which plays a critical role in the post-translational modification of proteins involved in cell signaling and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : CHNaO
- Molecular Weight : 370.43 g/mol
- Structure : The compound exists primarily in its dianionic form, which is biologically active and can cyclize under certain conditions.
This compound acts primarily as an FTase inhibitor. FTase catalyzes the transfer of farnesyl groups to proteins such as Ras, which is implicated in various cancers. The inhibition of FTase by Chaetomellic Acid A leads to the accumulation of inactive Ras proteins, thereby reducing downstream signaling pathways associated with cell proliferation and survival.
Inhibition Profile
- IC against recombinant human FTase: 55 nM, indicating potent inhibitory activity compared to other known inhibitors.
- The compound's efficacy was demonstrated through molecular docking studies that analyzed its binding affinity to the enzyme's active site .
1. Anticancer Activity
Research indicates that this compound can significantly reduce the viability of cancer cells by inhibiting FTase activity. This effect has been observed in various cancer cell lines, including those with mutations in Ras.
2. Neuroprotective Effects
In models of hypoxic neuronal injury, administration of Chaetomellic Acid A resulted in:
- Increased intracellular concentrations of inactive Ha-Ras.
- Reduction in superoxide anion production.
- Decreased cerebral necrotic tissue volume, suggesting a protective effect against ischemic damage .
Case Studies
Several studies have investigated the biological effects of Chaetomellic Acid A:
Synthesis and Analog Development
The synthesis of Chaetomellic Acid A and its analogs has been a focus of research due to their potential as therapeutic agents. Various synthetic routes have been explored:
These synthetic approaches have led to the development of several analogs that exhibit varying degrees of FTase inhibition and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Chaetomellic Acid A (ACA) Disodium Salt and its analogues?
A novel synthesis route involves copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane, followed by transformation into ACA via a maleic anhydride intermediate. This method minimizes chromatographic purification steps and allows for structural diversification through thiol-ene coupling. The disodium salt of sulfurated analogues (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleic acid) can be prepared for enhanced biological activity .
Q. How can researchers determine the purity and stability of Chaetomellic Acid A Disodium Salt in experimental settings?
Purity analysis should employ HPLC-MS for verifying molecular integrity, while stability studies require pH-controlled environments (e.g., neutral buffers) and temperature monitoring (4°C for short-term storage, -20°C for long-term). Stability under oxidative/reductive conditions should also be tested using FTIR or NMR to detect degradation byproducts .
Q. What initial biological assays are appropriate for evaluating the inhibitory activity of this compound against farnesyltransferase (FTase)?
Use in vitro enzyme inhibition assays with farnesyl pyrophosphate (FPP) as a substrate. Kinetic studies (e.g., IC50 determination via fluorescence polarization) and competitive inhibition analysis (Lineweaver-Burk plots) are critical. Include ACA’s sulfurated analogue as a positive control, which exhibits superior FTase inhibition due to optimized thiol-ene interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the inhibitory potency of this compound derivatives?
SAR studies should systematically modify the aliphatic tail length, introduce sulfhydryl groups (via thiol-ene coupling), and assess substituent effects on the maleic acid core. Biological testing must correlate structural changes with FTase inhibition using molecular docking (e.g., AutoDock Vina) to validate binding interactions with FPP’s hydrophobic pocket .
Q. What considerations are critical when incorporating isotopic labels (e.g., deuterium) into this compound for metabolic studies?
Deuterated analogues (e.g., Chaetomellic Acid A-d3 Disodium Salt) require rigorous characterization via LC-MS/MS to confirm isotopic purity (>98%). Metabolic stability assays in hepatocyte models should compare <sup>2</sup>H/<sup>1</sup>H ratios over time, ensuring minimal kinetic isotope effects that could skew pharmacokinetic data .
Q. How should researchers address batch-to-batch variability in salt content when using this compound in sensitive bioassays?
Request peptide content analysis (via amino acid analysis or UV spectrophotometry) and salt quantification (ion chromatography) from suppliers. Pre-experiment standardization (e.g., adjusting molarity based on batch-specific purity) ensures reproducibility in cell-based assays .
Q. What computational approaches are effective in explaining the enhanced FTase inhibition observed in sulfurated analogues of this compound?
Molecular dynamics simulations (e.g., GROMACS) can model thiol-ene interactions between the sulfurated tail and FPP’s farnesyl chain. Free energy calculations (MM-PBSA) quantify binding affinity differences, while electrostatic potential maps (APBS) identify critical residues (e.g., Lys<sup>164</sup> in FTase) for inhibitor optimization .
Q. Data Contradiction Analysis
- Synthesis Efficiency vs. Yield : reports a streamlined synthesis with minimal purification, but yields are unspecified. Researchers should compare this method with traditional routes (e.g., enzymatic carboxylation) to assess trade-offs between efficiency and scalability.
- Isotopic Labeling Stability : While deuterated salts ( ) are stable under standard conditions, deuterium exchange in aqueous buffers may occur. Validate isotopic integrity post-experiment via mass spectrometry .
Properties
IUPAC Name |
disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFWCKPWWTJBB-LSSNYKSTSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747307 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-35-6 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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